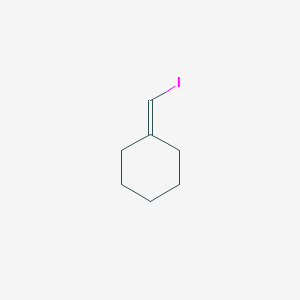

Cyclohexane, (iodomethylene)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23904-33-8 |

|---|---|

Molecular Formula |

C7H11I |

Molecular Weight |

222.07 g/mol |

IUPAC Name |

iodomethylidenecyclohexane |

InChI |

InChI=1S/C7H11I/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 |

InChI Key |

RKHNNHCGGWQSDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CI)CC1 |

Origin of Product |

United States |

Reactivity and Transformations of Cyclohexane, Iodomethylene Derivatives

Carbon-Carbon Bond Forming Reactions

The presence of the carbon-iodine bond in Cyclohexane (B81311), (iodomethylene)- allows for the formation of new carbon-carbon bonds through various transition metal-catalyzed and radical-mediated processes. These reactions are fundamental in expanding the molecular complexity of the cyclohexyl framework.

Cross-Coupling Reactions of the Vinyl Iodide Moiety

The vinyl iodide group is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts. This reactivity enables the efficient formation of new carbon-carbon bonds with a variety of coupling partners.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium complex. While specific examples involving Cyclohexane, (iodomethylene)- are not extensively documented in readily available literature, the reactivity of similar α-iodoenaminones provides insight into the expected transformations. For instance, the microwave-assisted Suzuki-Miyaura coupling of α-iodoenaminones with various arylboronic acids has been shown to proceed efficiently. The optimal conditions for these couplings often involve the use of Pd(PPh₃)₄ as the palladium source, a base such as Ba(OH)₂, and a dioxane/water solvent system. Although these reactions can be slow under conventional heating, microwave irradiation has been demonstrated to significantly reduce reaction times and, in some cases, improve yields.

A systematic study on α-iodoenaminones revealed that a variety of arylboronic acids, bearing both electron-donating and electron-withdrawing groups, can be successfully coupled. This suggests that Cyclohexane, (iodomethylene)- would likely exhibit similar reactivity, allowing for the synthesis of a range of arylated cyclohexylidene derivatives.

Table 1: Suzuki-Miyaura Coupling of α-Iodoenaminones with Arylboronic Acids

| Entry | Enaminone Substrate | Boronic Acid | Product | Yield (%) |

| 1 | α-iodo-N,N-dimethyl-2-cyclohexen-1-imine | 4-Methoxyphenylboronic acid | α-(4-methoxyphenyl)-N,N-dimethyl-2-cyclohexen-1-imine | 85 |

| 2 | α-iodo-N,N-dimethyl-2-cyclohexen-1-imine | 4-Trifluoromethylphenylboronic acid | α-(4-trifluoromethylphenyl)-N,N-dimethyl-2-cyclohexen-1-imine | 78 |

| 3 | α-iodo-N,N-dimethyl-2-cyclopenten-1-imine | Phenylboronic acid | α-phenyl-N,N-dimethyl-2-cyclopenten-1-imine | 92 |

Data is illustrative and based on the reactivity of structurally similar α-iodoenaminones.

For instance, using Pd(OAc)₂ as a homogeneous catalyst precursor in a molten tetrabutylammonium (B224687) bromide ([Bu₄N]Br) salt as the reaction medium can lead to monoarylated products in good yields. nih.gov Heterogeneous catalysts, such as Pd(II) supported on alumina (B75360) (Al₂O₃) and alumina-based mixed oxides, have also demonstrated high efficacy in dimethylformamide (DMF) solution, with the choice of base being crucial for selectivity. nih.gov

Table 2: Heck Coupling of Iodobenzene (B50100) with Cyclohexene (B86901) (Model Reaction)

| Catalyst | Base | Solvent | Monoarylated Product Yield (%) | Selectivity for 4-phenylcyclohexene (B1218791) (%) |

| Pd(OAc)₂ | - | [Bu₄N]Br | ~60 | ~60 |

| Pd/Al₂O₃ | KOH | DMF | up to 81 | ~90 |

| Pd/Al₂O₃-ZrO₂ | NaHCO₃ | DMF | - | - |

This data represents a model reaction and illustrates the expected reactivity for (iodomethylene)cyclohexane.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.orgnih.govjk-sci.comyoutube.comrsc.orgresearchgate.netorganic-chemistry.orgnih.govsemanticscholar.orgrsc.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds and would be applicable to (iodomethylene)cyclohexane for the synthesis of enynes. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgjk-sci.com

While specific examples detailing the Sonogashira coupling of (iodomethylene)cyclohexane are scarce in the literature, a photoinduced inverse Sonogashira coupling has been reported for the iodoalkynylation of cyclohexene, which proceeds via a radical pathway and yields the corresponding iodoalkynylated cyclohexane. organic-chemistry.org This suggests that the C-I bond in similar systems is susceptible to transformations that lead to alkyne coupling.

Copper-free Sonogashira protocols have also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts. nih.gov These methods often employ specialized ligands or reaction conditions to facilitate the coupling in the absence of a copper co-catalyst.

Table 3: General Conditions for Sonogashira Coupling of Vinyl Halides

| Catalyst System | Base | Solvent | Temperature | Notes |

| Pd(PPh₃)₄ / CuI | Et₃N | THF or DMF | Room Temp. to 50 °C | Classical conditions |

| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Benzene | Room Temp. | Mild conditions |

| Pd(OAc)₂ / PPh₃ | BuNH₂ | Toluene | 100 °C | Copper-free |

| Pd(dba)₂ / AsPh₃ | Cs₂CO₃ | Dioxane | 80 °C | Copper-free |

This table presents general conditions applicable to vinyl iodides like (iodomethylene)cyclohexane.

Radical Addition and Cycloaddition Reactions

Radical reactions provide a powerful alternative to transition metal-catalyzed methods for the formation of carbon-carbon bonds. The weak C-I bond in (iodomethylene)cyclohexane can be homolytically cleaved to generate a vinyl radical, which can then participate in various addition and cyclization reactions.

Intramolecular radical cyclizations of derivatives of (iodomethylene)cyclohexane are a valuable strategy for the construction of fused bicyclic and polycyclic ring systems. wikipedia.orgsemanticscholar.orgrsc.orgthieme-connect.denih.govnih.govfrontiersin.orgharvard.edudntb.gov.uarsc.org These reactions typically proceed via a radical chain mechanism, initiated by the generation of a radical species. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for hexenyl-type radicals. wikipedia.org

A notable example is the palladium-catalyzed cascade 5-exo-trig radical cyclization/aromatic C–H alkylation of unactivated alkyl iodides, which provides efficient access to complex heterocyclic structures. rsc.org While this example does not directly involve (iodomethylene)cyclohexane, it highlights the utility of palladium in mediating radical cyclizations of iodo-containing substrates.

In a more directly related study, a visible-light-promoted atom transfer radical cyclization (ATRC) of unactivated alkyl iodides has been developed for the synthesis of (iodomethylene)cyclopentanes. organic-chemistry.org This reaction proceeds through the generation of a radical intermediate which undergoes a 5-exo cyclization. This methodology suggests that appropriately functionalized derivatives of (iodomethylene)cyclohexane could undergo similar intramolecular cyclizations to form various fused ring systems. For example, a derivative of (iodomethylene)cyclohexane bearing a pendant alkene could be expected to undergo a 5-exo-trig cyclization to form a five-membered ring fused to the cyclohexane core.

Table 4: Intramolecular Radical Cyclization of an Unactivated Alkyl Iodide (Model Reaction)

| Substrate | Initiator/Catalyst | Conditions | Product | Yield (%) |

| 6-Iodo-1-hexene | AIBN, Bu₃SnH | Benzene, 80 °C | Methylcyclopentane | High |

| N-allyl-2-iodoacetamide derivative | BEt₃/O₂ | CH₂Cl₂, 0 °C | γ-lactam | Good |

| Alkyl iodide with pendant alkyne | [Ir(ppy)₂(dtbbpy)]PF₆ | Blue LEDs, rt | (Iodomethylene)cyclopentane | Good to Excellent |

This data is based on model systems and illustrates the potential for intramolecular radical cyclizations of (iodomethylene)cyclohexane derivatives.

Intermolecular Radical Additions

The exocyclic double bond in Cyclohexane, (iodomethylene)- is susceptible to intermolecular radical additions. These reactions typically proceed via a free-radical chain mechanism, consisting of initiation, propagation, and termination steps. wikipedia.org The addition is generally initiated by the homolytic cleavage of a radical precursor, often using heat or light. uchicago.edu The resulting radical then adds to the double bond.

A key feature of these additions is their regioselectivity. The initial radical attack occurs at the least substituted carbon of the alkene (the methylene (B1212753) carbon), which is sterically more accessible. wikipedia.org This addition generates a more stable tertiary radical on the cyclohexyl ring. This radical then continues the chain reaction, typically by abstracting an atom from another molecule. This process is often referred to as an anti-Markovnikov addition. pharmaguideline.com

For instance, the radical addition of hydrogen bromide, initiated by peroxides, proceeds by the addition of a bromine radical to the methylene carbon, forming a stable tertiary cyclohexyl radical intermediate. pharmaguideline.comyoutube.com This intermediate then abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical. youtube.com The vinyl iodide moiety itself is significant; vinyl radicals are highly reactive and can rapidly abstract iodine atoms from suitable donors.

Table 1: Examples of Intermolecular Radical Additions

| Radical Precursor | Adding Radical | Reaction Conditions | Expected Product |

|---|---|---|---|

| HBr + Peroxide | Br• | Heat or UV light | Cyclohexane, (1-bromo-1-iodomethyl)- |

| CCl₄ + Peroxide | •CCl₃ | Heat or UV light | Cyclohexane, (1-iodo-2,2,2-trichloroethyl)- |

| Thiol (R-SH) | RS• | Heat or UV light | Cyclohexane, (1-iodo-1-((R)-thiomethyl))- |

Further Functionalization of the Cyclohexane Ring System

Beyond reactions at the exocyclic double bond, the cyclohexane ring of (iodomethylene)cyclohexane derivatives serves as a scaffold for further functionalization. nih.gov The introduction of various functional groups onto the carbocyclic framework is a key strategy in the synthesis of complex molecules and valuable bioactive compounds. nih.govbeilstein-journals.org Methodologies for achieving this functionalization include oxidation of the ring, as well as substitution and elimination reactions, which allow for the controlled installation of new stereocenters and chemical handles. nih.govorganic-chemistry.org

Oxidation Reactions on the Cyclohexane Moiety

The cyclohexane moiety can undergo several types of oxidation reactions, both at the exocyclic double bond and on the saturated ring.

Epoxidation: The double bond of Cyclohexane, (iodomethylene)- can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids like m-chloroperbenzoic acid (m-CPBA). wikipedia.org This reaction involves the transfer of an oxygen atom from the peroxy acid to the alkene. The resulting spirocyclic epoxide is a versatile intermediate for further transformations. youtube.com

Dihydroxylation: The conversion of the alkene to a vicinal diol (a glycol) can be achieved with stereochemical control. wikipedia.org

Syn-dihydroxylation: This process adds two hydroxyl groups to the same face of the double bond. Reagents like osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant, or cold, dilute potassium permanganate (B83412) (KMnO₄) achieve this transformation, leading to a cis-diol. libretexts.orgyoutube.com

Anti-dihydroxylation: This adds two hydroxyl groups to opposite faces of the double bond. This is typically accomplished in a two-step process: initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. youtube.comlibretexts.org

Oxidation of the Saturated Ring: The saturated cyclohexane ring can also be oxidized, typically under more forcing conditions. Catalytic oxidation, for instance using air or hydrogen peroxide, can introduce hydroxyl and carbonyl groups onto the ring, leading to the formation of cyclohexanol (B46403) and cyclohexanone (B45756) derivatives. researchgate.netgoogle.com This process often proceeds through a radical mechanism involving cyclohexyl hydroperoxide intermediates. researchgate.netnih.gov

Table 2: Oxidation Reactions of Cyclohexane, (iodomethylene)-

| Reaction Type | Reagent(s) | Product Type | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA | Spiro-epoxide | N/A |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Vicinal diol | Syn (cis) |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal diol | Anti (trans) |

| Ring Oxidation | O₂, Catalyst, Heat | Cyclohexanol/Cyclohexanone derivatives | Mixture |

Substitution and Elimination Pathways

Substitution and elimination reactions provide pathways for introducing new functional groups or creating unsaturation in derivatives of Cyclohexane, (iodomethylene)-.

Substitution Reactions: The vinyl iodide group in Cyclohexane, (iodomethylene)- is generally unreactive towards nucleophilic substitution (Sₙ1 and Sₙ2 reactions) due to the high energy of the vinylic carbocation intermediate and steric hindrance for backside attack. wikipedia.org However, if a suitable leaving group is present on the saturated cyclohexane ring, substitution can occur. The rate and mechanism of such reactions are highly dependent on the conformation of the cyclohexane ring. For Sₙ2 reactions, a backside attack is required, which is sterically demanding. youtube.compearson.com For Sₙ1 reactions, the formation of a carbocation is the rate-determining step, and the stability of this intermediate is key. youtube.com Generally, leaving groups in an axial position can react faster in Sₙ1 reactions due to the release of steric strain upon ionization. youtube.com

Elimination Reactions:

From the Vinyl Iodide: The vinyl iodide itself can undergo elimination with a strong base to form the corresponding cyclohexylidene-ethyne (an alkyne). wikipedia.org

From the Cyclohexane Ring: E2 elimination reactions on substituted cyclohexane rings are highly stereospecific. They require a rigid anti-periplanar (180°) alignment between the leaving group and a β-hydrogen. chemistrysteps.comkhanacademy.org This stereochemical requirement means that the leaving group and the hydrogen atom must both be in axial positions on adjacent carbons. libretexts.orgmasterorganicchemistry.com If the leaving group is locked in an equatorial position, the E2 reaction rate is significantly reduced or the reaction may not occur at all. libretexts.orgmasterorganicchemistry.com The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is determined by the availability of anti-periplanar hydrogens and the nature of the base used. chemistrysteps.com

Table 3: Summary of Substitution and Elimination Pathways

| Reaction Type | Substrate Feature | Key Requirement | Typical Product |

|---|---|---|---|

| Sₙ1/Sₙ2 | Leaving group on cyclohexane ring | Carbocation stability (Sₙ1), Backside access (Sₙ2) | Substituted cyclohexane |

| E2 Elimination | Leaving group on cyclohexane ring | Anti-periplanar (diaxial) H and leaving group | Cyclohexene derivative |

| Elimination | Exocyclic vinyl iodide | Strong base | Cyclohexylidene-ethyne |

Rearrangement and Isomerization Processes

Under certain reaction conditions, derivatives of Cyclohexane, (iodomethylene)- can undergo skeletal rearrangements and isomerizations. These processes are often mediated by radical or cationic intermediates.

A significant rearrangement pathway involves radical intermediates on the cyclohexane ring. Computational studies have shown that substituted cyclohexyl radicals can rearrange to form thermodynamically stable cyclopentylmethyl radicals. nih.govnih.gov This process occurs through a ring-opening of the cyclohexyl radical to form a substituted hexenyl radical, followed by a 5-exo ring-closure to yield the cyclopentylmethyl system. nih.gov The presence of radical-stabilizing groups on the cyclohexane ring can favor this rearrangement, making it kinetically and thermodynamically viable. nih.gov

Isomerization processes can also occur, particularly through carbocationic intermediates. For instance, if a carbocation is generated on the cyclohexane ring (e.g., during an Sₙ1 reaction or electrophilic addition to a cyclohexene derivative), it can undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile. stackexchange.comreddit.com This can lead to a mixture of constitutional isomers.

Mechanistic Investigations of Reactions Involving Cyclohexane, Iodomethylene

Elucidation of Radical Reaction Mechanisms

Radical reactions, characterized by the involvement of species with unpaired electrons, offer unique avenues for bond formation. The participation of Cyclohexane (B81311), (iodomethylene)- in such reactions is governed by several key mechanistic principles.

Single-electron transfer (SET) represents a fundamental step in many radical reactions, initiating a cascade of events by generating radical ions. nih.govuva.nl In the context of reactions involving (iodomethylene)cyclohexane, SET pathways can be initiated both thermally and photochemically. nih.gov For instance, a SET process can occur from a Lewis base to a Lewis acid, creating a radical ion pair that drives the reaction forward. nih.govuva.nl The feasibility of such a transfer is often predicted and characterized using techniques like cyclic voltammetry (CV), density functional theory (DFT), and UV-vis spectroscopy. nih.gov The resulting radical species are then studied using methods such as electron paramagnetic resonance (EPR) and transient absorption spectroscopy. nih.gov In some cases, the interaction of an alkyl iodide with a reduced nickel complex can initiate a SET, leading to the formation of an alkyl radical and a change in the oxidation state of the metal. nih.gov

Atom-transfer radical (ATR) processes are a significant class of reactions for Cyclohexane, (iodomethylene)-, where the iodine atom is transferred, propagating a radical chain. mdpi.com In these reactions, a radical intermediate is generated, which can then undergo cyclization or other transformations before the iodine atom is transferred back to terminate the chain or propagate it further. mdpi.comchemrxiv.org A common feature of ATR reactions is the homolytic cleavage of the carbon-iodine bond to generate a radical, which then partakes in subsequent steps like cyclization. mdpi.com For example, visible-light-promoted atom-transfer radical cyclization (ATRC) has been utilized for the synthesis of various cyclopentane (B165970) derivatives. mdpi.comnih.gov These reactions often proceed via the generation of a radical which then undergoes cyclization followed by coupling with an iodine radical. mdpi.com

Table 1: Examples of Atom-Transfer Radical Cyclization (ATRC) Reactions

| Reactant | Conditions | Product Type | Key Mechanistic Step |

|---|---|---|---|

| N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides | BEt3, air | Iodine substituted δ-lactams | 6-exo cyclization of an initial radical. mdpi.com |

| Alkyl iodides | Mn2(CO)10, photo-induced | Cyclized products | 5-exo cyclization followed by iodine atom transfer. mdpi.com |

| 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate | Iridium polyphenylpridinyl complex, visible light | Cyclopentane and cyclopentene (B43876) derivatives | Intermolecular [3+2] atom-transfer radical cyclization. nih.gov |

The initiation of radical reactions involving Cyclohexane, (iodomethylene)- often requires a radical initiator, a compound that decomposes to form radicals. numberanalytics.com Common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides, which break down under heat or light. numberanalytics.comconicet.gov.ar For instance, triethylborane (B153662) (Et3B) in the presence of air can act as an excellent initiator for radical reactions at low temperatures. conicet.gov.ar The efficiency of these initiators can be influenced by factors such as temperature, solvent, and the presence of inhibitors. numberanalytics.com

Conversely, radical scavengers are used to trap reactive radical species, which can inhibit the reaction. nih.govucl.ac.uk This is a key technique to probe the involvement of radical intermediates in a reaction mechanism. nih.gov The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or butylated hydroxytoluene (BHT) can significantly decrease or completely halt a radical reaction, providing strong evidence for a radical pathway. uva.nlnih.gov

Organometallic Catalysis Mechanistic Insights

Organometallic catalysts provide powerful tools for orchestrating complex chemical transformations. The mechanisms of these reactions are often intricate, involving catalytic cycles with various oxidation states of the metal.

Gold catalysts, particularly gold(I) complexes, are known to activate alkynes and allenes towards nucleophilic attack. acs.orgrsc.orgtdx.cat While direct mechanistic studies on Cyclohexane, (iodomethylene)- are less common, the general principles of gold catalysis can be inferred. Typically, a cationic gold(I) species coordinates to the π-system of the substrate, rendering it more electrophilic. acs.orgresearchgate.net This is followed by a nucleophilic attack, which can be either intramolecular or intermolecular. researchgate.net The resulting organogold intermediate can then undergo further transformations, such as protodeauration, to release the product and regenerate the active catalyst. researchgate.net In some cases, dual gold catalysis, involving two gold centers, can operate synergistically to facilitate the reaction. researchgate.net

Palladium and nickel catalysts are versatile and can operate through both two-electron (organometallic) and one-electron (radical) pathways, sometimes in a hybrid fashion. nih.govacs.org Nickel catalysts, in particular, are known to access radical pathways due to their ability to stabilize paramagnetic intermediates. nih.govnih.gov

In such hybrid pathways, a low-valent metal complex (e.g., Ni(I) or Pd(I)) can activate an alkyl iodide like (iodomethylene)cyclohexane via a single-electron transfer or halogen-atom abstraction to generate an alkyl radical. nih.govnih.gov This radical can then undergo further reactions before being intercepted by a metal complex. For example, in a cross-electrophile coupling reaction, a Ni(I) species can activate an alkyl halide through a radical process, while a Csp2 electrophile is activated via a two-electron pathway. nih.gov The resulting organic radical can then combine with a Ni(II) complex to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to form the final product and regenerate the catalyst. nih.gov The choice of ligands on the metal center plays a crucial role in directing the reaction towards either a radical or a traditional organometallic pathway. acs.org

Ligand Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving organometallic intermediates, which would be pertinent to many transformations of (iodomethylene)cyclohexane, are profoundly influenced by ligands. numberanalytics.comnumberanalytics.com Ligands, which are ions or molecules that bind to a central metal atom, can modify the steric and electronic environment of the metal center, thereby dictating the reaction's outcome. numberanalytics.com

Steric and Electronic Effects:

Steric Effects: The size and shape of ligands play a critical role. numberanalytics.com Bulky ligands can block or direct the approach of a substrate to the metal center, influencing which product is formed (selectivity). For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands can enhance selectivity by preventing unwanted side reactions. numberanalytics.com

Electronic Effects: The ability of a ligand to donate or withdraw electron density from the metal center alters its reactivity. numberanalytics.com Electron-donating ligands can make a metal center more nucleophilic, while electron-withdrawing ligands can make it more electrophilic. This modulation of the metal's electronic properties is crucial for controlling reaction rates and enabling specific mechanistic pathways. numberanalytics.com

Interactive Table: Ligand Effects on Reaction Outcomes The following table illustrates how different ligand properties can influence reaction parameters. This data is generalized from principles of organometallic chemistry. numberanalytics.comnumberanalytics.com

| Ligand Property | Effect on Metal Center | Impact on Reactivity | Impact on Selectivity |

| Increased Steric Bulk | Hinders substrate approach | May decrease rate | Often increases regioselectivity/stereoselectivity |

| Strong Electron-Donating | Increases electron density | Enhances reactivity towards electrophiles | Can alter mechanistic pathway |

| Strong Electron-Withdrawing | Decreases electron density | Enhances reactivity towards nucleophiles | Can favor different isomeric products |

Electrophilic Activation and Reaction Mechanisms

The carbon-iodine bond in (iodomethylene)cyclohexane is susceptible to electrophilic activation, a common pathway for initiating reactions. This can occur through interaction with a Lewis acid or by the intrinsic electrophilicity of iodine in certain contexts. ksu.edu.samsu.edu

The formation of an iodonium (B1229267) ion (I+) or a related polarized complex is a key step in many electrophilic reactions involving iodo-compounds. researchgate.net Although molecular iodine (I₂) itself is nonpolar, it can be polarized by the electron-rich pi system of a double bond to act as an electrophile. nih.gov In reactions involving (iodomethylene)cyclohexane, an external electrophile or a Lewis acid could assist in generating a species with significant iodonium ion character, making the methylene (B1212753) carbon highly susceptible to nucleophilic attack.

For instance, in iodocyclization reactions, an intramolecular nucleophile attacks a carbon-carbon double or triple bond that has been activated by an electrophilic iodine source. nih.gov This process often proceeds through a cyclic iodonium ion intermediate. Similarly, the interaction of (iodomethylene)cyclohexane with a Lewis acid could generate a carbocationic intermediate, which would then be highly reactive towards any available nucleophiles. ksu.edu.sa The activation of α,β-unsaturated amides with superacids to form dicationic superelectrophiles, which then react with weak nucleophiles like cyclohexane, provides a parallel for how highly reactive intermediates can be generated to overcome inert C-H bonds. organic-chemistry.org

In any chemical transformation that can result in multiple isomeric products, the factors controlling which isomers are formed are of paramount importance. masterorganicchemistry.com

Regioselectivity refers to the preference for bond formation at one position over another, leading to constitutional isomers. durgapurgovtcollege.ac.in For reactions of (iodomethylene)cyclohexane, if it were to react with an unsymmetrical reagent, regioselectivity would determine which atom of the reagent bonds to the methylene carbon and which to the iodine (or a metal center replacing it). This is often governed by the electronic properties and stability of the intermediates formed. For example, in electrophilic additions to alkenes, the electrophile typically adds to the carbon that results in the formation of the more stable carbocation intermediate (Markovnikov's rule). msu.edu

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving (iodomethylene)cyclohexane, this could manifest in the relative orientation of new substituents. For example, in the Simmons-Smith reaction, the cyclopropanation of an alkene is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the product. wikipedia.org This is because the methylene group is delivered to one face of the double bond in a concerted fashion. wikipedia.org For reactions of (iodomethylene)cyclohexane proceeding through a planar intermediate like a carbocation, a mixture of stereoisomers might be expected, as the nucleophile could attack from either face. masterorganicchemistry.com

Control over these factors is often achieved by careful selection of reagents, catalysts (including ligands), and reaction conditions. masterorganicchemistry.comiitk.ac.in

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, offering insights into transient species like transition states that are difficult or impossible to observe experimentally. mit.edu

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sciforum.net It is widely employed to calculate the geometries and energies of reactants, products, and, most importantly, transition states. mit.edunih.gov By mapping the potential energy surface of a reaction, DFT can identify the minimum energy pathway and the structure of the highest energy point along that path—the transition state. nih.gov

For reactions relevant to (iodomethylene)cyclohexane, such as the Simmons-Smith reaction, DFT studies have been used to investigate the mechanism of C-I bond insertion by zinc and the subsequent cyclopropanation step. researchgate.net These calculations have shown that the reaction barrier for cyclopropanation depends on the nature of the carbenoid species and proceeds through an asynchronous, single-step transition state. researchgate.net DFT calculations can also elucidate the origin of selectivity. For example, in a study of a copper-catalyzed asymmetric coupling, DFT calculations revealed that product selectivity was controlled by steric interactions in a Zimmerman-Traxler type transition state. pitt.edu Such computational insights are invaluable for rationalizing experimental observations and for designing more efficient and selective reactions.

Interactive Table: DFT Calculated Energy Barriers for Related Reactions This table presents hypothetical, yet plausible, DFT-calculated activation energies for different potential reaction pathways involving an iodomethylene species.

| Reaction Pathway | Catalyst/Reagent System | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Cyclopropanation | Zn(Cu) | 21.2 | Formation of bicyclo[4.1.0]heptane researchgate.net |

| Carbometalation | (CH₃)₂AlCH₂I | ~30 | High barrier, less favorable path researchgate.net |

| Nucleophilic Substitution | I⁻ | 17.3 (in acetonitrile) | Substitution of the iodo group sciforum.net |

| Radical Addition | Et₃B/Azide | (Not calculated) | Formation of γ-azidosulfones mdpi.com |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. whiterose.ac.uk By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, time-resolved picture of a chemical reaction, including the role of solvent molecules and conformational changes. aps.orgmdpi.com

Reactive MD, using force fields like ReaxFF or ab initio MD (AIMD), allows for the simulation of bond-breaking and bond-forming events. mdpi.com This approach can be used to discover new reaction pathways automatically, identify transient intermediates, and understand the dynamics of a reaction in its solvent environment. nih.govrsc.org For example, femtosecond time-resolved X-ray scattering, combined with MD simulations, was used to study the photodissociation of diiodomethane (B129776) in cyclohexane. aps.org The study revealed how the radical fragments interact with the solvent cage and recombine, highlighting the critical role of the solvent in the reaction dynamics. aps.org Such simulations could be applied to reactions of (iodomethylene)cyclohexane to understand how the cyclohexane ring's flexibility and the surrounding solvent molecules influence reaction pathways and product formation.

Energy Profiles and Selectivity Predictions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving Cyclohexane, (iodomethylene)-. By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. These profiles are instrumental in understanding and predicting the selectivity of chemical transformations. Research in this area has focused on modeling radical-mediated cyclization reactions, providing quantitative insights that complement experimental observations .

A prominent investigation focused on the tributyltin hydride-mediated radical reaction of Cyclohexane, (iodomethylene)-. The reaction proceeds via the initial formation of the (cyclohexylidenemethyl) radical (INT-1 ). This key intermediate stands at a mechanistic branchpoint, with three primary competing pathways available:

5-exo-trig Cyclization: An intramolecular cyclization to form the spiro[4.5]dec-6-yl radical (INT-2exo ).

6-endo-trig Cyclization: An alternative intramolecular cyclization leading to the bicyclo[4.4.0]dec-1-yl radical (INT-2endo ).

Direct Reduction: Intermolecular hydrogen atom abstraction from tributyltin hydride to yield methylenecyclohexane.

To predict the outcome of this competition, DFT calculations were performed to map the potential energy surface. The relative Gibbs free energies (ΔG) for the stationary points along each pathway were calculated, providing the basis for predicting kinetic selectivity. The transition state (TS) for each pathway represents the energetic barrier that must be overcome. According to transition state theory, the pathway with the lowest activation barrier (ΔG‡) will be the fastest and thus determine the major product under kinetic control.

The computed energy data reveal a distinct kinetic preference. The activation barrier for the 5-exo-trig cyclization pathway (TS-exo ) is significantly lower than the barriers for both the 6-endo-trig pathway (TS-endo ) and the direct reduction pathway (TS-red ).

The table below summarizes the calculated relative Gibbs free energies for the key species involved in the reaction, referenced against the initial (cyclohexylidenemethyl) radical intermediate (INT-1 ).

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for Competing Radical Pathways All energies are in kcal/mol, relative to the (cyclohexylidenemethyl) radical intermediate (INT-1) set at 0.0 kcal/mol.

| Stationary Point | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| INT-1 | (Cyclohexylidenemethyl) radical | 0.0 |

| TS-exo | Transition State for 5-exo-trig cyclization | +7.8 |

| INT-2exo | Spiro[4.5]dec-6-yl radical (product of 5-exo cyclization) | -11.2 |

| TS-endo | Transition State for 6-endo-trig cyclization | +12.1 |

| INT-2endo | Bicyclo[4.4.0]dec-1-yl radical (product of 6-endo cyclization) | -15.5 |

| TS-red | Transition State for direct reduction by Bu₃SnH | +10.5 |

| P-red | Methylenecyclohexane (product of direct reduction) | -25.8 |

Analysis of these energy profiles leads to clear selectivity predictions:

Activation Barriers (ΔG‡):

5-exo-trig Cyclization: ΔG‡ = G(TS-exo ) - G(INT-1 ) = 7.8 - 0.0 = +7.8 kcal/mol

Direct Reduction: ΔG‡ = G(TS-red ) - G(INT-1 ) = 10.5 - 0.0 = +10.5 kcal/mol

6-endo-trig Cyclization: ΔG‡ = G(TS-endo ) - G(INT-1 ) = 12.1 - 0.0 = +12.1 kcal/mol

The 5-exo-trig pathway possesses the lowest activation barrier by a margin of 2.7 kcal/mol over direct reduction and 4.3 kcal/mol over the 6-endo-trig pathway. This substantial energetic preference indicates that the formation of the spiro[4.5]decane framework is the dominant kinetic process. While the formation of the bicyclo[4.4.0]decane system via the 6-endo route is more thermodynamically favorable (as seen by the more negative ΔG of INT-2endo compared to INT-2exo ), the high energy of its transition state (TS-endo ) makes this pathway kinetically inaccessible under standard reaction conditions. These computational findings are in excellent agreement with experimental results, which show the exclusive or near-exclusive formation of the spirocyclic product, thereby validating the predictive power of the theoretical model .

Applications in Complex Molecular Architecture Construction

Synthesis of Natural Product Scaffolds and Analogs

The formation of polycyclic carbocycles often relies on intramolecular reactions that build additional rings onto an existing scaffold. Radical cyclization is a prominent strategy for such transformations. wikipedia.orgrsc.org A vinyl radical, which can be generated from a vinyl iodide like Cyclohexane (B81311), (iodomethylene)- under radical-initiating conditions (e.g., using tributyltin hydride or photoredox catalysis), can undergo intramolecular addition to a tethered alkene, alkyne, or aromatic ring. wikipedia.org This process, known as a radical cascade, can lead to the rapid assembly of fused or bridged polycyclic systems, such as those found in cyclohexane-angularly-fused triquinanes. nih.gov Although specific examples employing Cyclohexane, (iodomethylene)- are not detailed in current literature, the methodology is well-established for related substrates.

Table 1: Potential Carbocycle Construction via Radical Cyclization

| Starting Material Moiety | Reaction Type | Potential Product Scaffold | General Methodology Reference |

| (Iodomethylene)cyclohexane with tethered alkene | Intramolecular Radical Cyclization | Fused or Bridged Bicyclic System | societechimiquedefrance.frwikipedia.org |

| (Iodomethylene)cyclohexane with tethered enyne/diyne | Radical Cascade Cyclization | Polycyclic Carbocycle | rsc.org |

Bridged and spirocyclic ring systems are common motifs in biologically active molecules and present significant synthetic challenges. nih.govnih.gov The construction of these frameworks often requires precise control over ring-closing reactions. Methodologies for forming bridged systems include intramolecular Diels-Alder reactions and transition-metal-catalyzed "cut-and-sew" reactions of cyclobutanones. nih.govnih.gov For spirocyclic systems, organocatalytic cascade reactions have proven effective for creating spiro[cyclohexane-1,3′-indolin]-2′-ones. nih.gov

Theoretically, an intramolecular radical cyclization initiated from the (iodomethylene)cyclohexane unit onto a tethered π-system could be designed to favor the formation of bridged or spirocyclic products, depending on the length and nature of the tether. For instance, a radical addition forming a bond to a non-adjacent carbon on the cyclohexane ring could generate a bridged structure. iastate.edu

Advanced Characterization and Analytical Techniques in Research of Cyclohexane, Iodomethylene Transformations

Spectroscopic Analysis for Structural Elucidation of Products and Intermediates

Spectroscopy is a cornerstone in the analysis of organic reactions, allowing researchers to probe molecular structures and monitor changes in bonding throughout a chemical transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. ed.ac.uk It is particularly useful in mechanistic studies for identifying transient intermediates and understanding the stereochemical outcome of reactions. ed.ac.uked.ac.uk For transformations of Cyclohexane (B81311), (iodomethylene)-, both ¹H and ¹³C NMR are employed to track the disappearance of reactant signals and the appearance of product signals.

In the ¹H NMR spectrum of the starting material, characteristic signals would include those for the two vinylic protons of the =(CHI) group, the protons on the cyclohexane ring, and the iodomethylene proton. The chemical environment of each proton determines its chemical shift (δ), and spin-spin coupling between adjacent, non-equivalent protons provides information on connectivity.

Consider a Simmons-Smith cyclopropanation reaction, a common transformation for alkenes. wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction would convert the exocyclic double bond into a spirocyclic cyclopropane (B1198618) ring. The NMR spectrum of the product, a spiro[2.5]octane derivative, would show the disappearance of the vinylic proton signals and the appearance of new, high-field signals characteristic of the cyclopropyl (B3062369) protons. By monitoring the reaction in situ using NMR, kinetic data can be acquired to probe the reaction mechanism. ed.ac.uk

| Compound | Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Diagnostic Feature |

|---|---|---|---|---|

| Cyclohexane, (iodomethylene)- (Reactant) | Vinylic (=CHI) | ~5.5 - 6.5 | Singlet or Doublet | Disappears upon reaction |

| Cyclohexane (CH₂) | ~1.2 - 2.5 | Multiplets | Remains, but may shift | |

| Spiro[cyclohexane-1,1'-cyclopropan]-2'-yl iodide (Product) | Cyclopropyl (CH₂) | ~0.5 - 1.5 | Multiplets | Appears in a high-field region |

| Cyclohexane (CH₂) | ~1.2 - 2.5 | Multiplets | Shifts reflect new structure |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. ustc.edu.cn In the context of Cyclohexane, (iodomethylene)- transformations, these methods are ideal for quickly confirming the conversion of the key functional groups.

The IR and Raman spectra of the starting material would be characterized by several key vibrational modes:

C=C Stretch: A band around 1640-1680 cm⁻¹ corresponding to the stretching of the exocyclic double bond.

=C-H Bending: Vibrations for the out-of-plane bending of the vinylic C-H bond, typically appearing in the 880-900 cm⁻¹ region.

C-I Stretch: A low-frequency vibration, typically found in the far-infrared region (around 500-600 cm⁻¹).

C-H Stretches: Signals for the sp²-hybridized C-H of the vinyl group (above 3000 cm⁻¹) and the sp³-hybridized C-H of the cyclohexane ring (below 3000 cm⁻¹). nih.gov

Upon successful transformation, such as cyclopropanation or reduction, the C=C stretching and =C-H bending bands would disappear. The appearance of new bands, such as those for cyclopropyl C-H stretching (around 3050 cm⁻¹), would confirm the formation of the new structure. Because these techniques can provide a rapid "fingerprint" of the reaction mixture, they are often used for real-time reaction monitoring.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| C=C (alkene) | Stretch | 1640 - 1680 | Disappearance indicates consumption of starting material. |

| =C-H (alkene) | Stretch | 3010 - 3095 | Disappearance indicates consumption of starting material. |

| C-I (iodoalkane) | Stretch | 500 - 600 | Presence/shift confirms iodine-containing structures. |

| C-H (cyclopropane) | Stretch | ~3050 | Appearance confirms cyclopropane ring formation. |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of reactants, products, and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of a compound's elemental formula.

For Cyclohexane, (iodomethylene)-, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. A common transformation product, (Iodomethyl)cyclohexane, has a molecular formula of C₇H₁₃I and a monoisotopic mass of approximately 224.0062 Da. nih.gov The fragmentation pattern is also diagnostic; a characteristic feature in the mass spectrum of iodo-compounds is the loss of an iodine atom (mass ≈ 127), leading to a prominent [M-127]⁺ peak. Further fragmentation of the cyclohexane ring can also be observed. docbrown.info For instance, the mass spectrum of the related compound 1-iodo-6-methyl-cyclohexene shows a molecular ion peak at m/z 222 and significant fragmentation. nist.gov By coupling MS with a chromatographic separation technique like GC (GC-MS), individual components of a complex reaction mixture can be separated and identified. unar.ac.idnih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatography is indispensable for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques, with the choice depending on the volatility and thermal stability of the analytes. unar.ac.id

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds like Cyclohexane, (iodomethylene)- and its likely transformation products. The sample is vaporized and transported through a column by a carrier gas. Separation is based on the differential partitioning of components between the mobile gas phase and a stationary phase coated on the column wall. For nonpolar compounds like cyclohexane derivatives, a nonpolar stationary phase (e.g., polydimethylsiloxane) is typically used. The retention time is a characteristic property of a compound under a given set of conditions. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated component. nih.gov

High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While GC is often preferred for volatile, nonpolar compounds, HPLC can also be used. A reversed-phase setup, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water), would be appropriate. HPLC is particularly advantageous for compounds that are not volatile or are thermally sensitive.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Typical Stationary Phase | Nonpolar (e.g., polydimethylsiloxane). | Nonpolar (Reversed-Phase, e.g., C18-silica). |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Liquid solvent mixture (e.g., Acetonitrile, Water). |

| Suitability | High for volatile, thermally stable, nonpolar analytes. Often the preferred method. | Good, especially for less volatile or thermally labile derivatives. |

| Common Detector | Flame Ionization (FID), Mass Spectrometry (MS). | UV-Vis, Refractive Index (RI), Mass Spectrometry (MS). |

X-ray Crystallography for Absolute Stereochemistry and Conformation

When a transformation of Cyclohexane, (iodomethylene)- yields a product that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and configuration. For cyclohexane derivatives, this technique can unambiguously confirm whether the ring exists in a chair, boat, or twist-boat conformation. For example, the crystal structure of a related derivative, 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene, confirms that the cyclohexane ring adopts a stable chair conformation with its bulky substituents occupying equatorial positions to minimize steric strain. researchgate.net This level of detail is crucial for confirming the stereochemical outcome of a reaction, especially when new chiral centers are formed. It provides the absolute proof of structure that spectroscopic methods can only infer.

Time-Resolved Spectroscopic Techniques for Kinetic and Mechanistic Studies

The study of the transformation of "Cyclohexane, (iodomethylene)-" involves understanding rapid chemical changes and the fleeting existence of intermediate species. Time-resolved spectroscopic techniques are indispensable tools for probing these dynamics, offering insights into reaction kinetics and mechanisms on timescales ranging from femtoseconds to microseconds. vu.nl These methods allow for the direct observation of transient species that are critical to the reaction pathway but are too short-lived to be detected by conventional spectroscopic methods. vu.nl

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states and transient species in real-time. wikipedia.org In a typical experiment, a short "pump" laser pulse initiates a photochemical reaction in a sample of "Cyclohexane, (iodomethylene)-". A second, time-delayed "probe" pulse then passes through the sample, and the difference in the absorption spectrum of the probe light is measured. wikipedia.org By varying the time delay between the pump and probe pulses, a series of time-resolved absorption spectra can be constructed, revealing the formation and decay of intermediates. mdpi.com

Research Findings:

While direct studies on "Cyclohexane, (iodomethylene)-" are not extensively documented in the literature, the application of ultrafast TA spectroscopy to similar organoiodine compounds provides a clear indication of the insights this technique can offer. For instance, studies on the photochemistry of diiodomethane (B129776) in cyclohexane have successfully identified the formation of the iso-CH₂I-I photoproduct. researchgate.net These experiments demonstrated a rapid rise in a transient absorption signal within a few hundred femtoseconds, attributed to the initial C-I bond cleavage, followed by the formation of the isomer. researchgate.net

The kinetic data obtained from such experiments can be used to determine the rate constants for various steps in the reaction mechanism. For example, the decay of an initial excited state and the subsequent rise of a product absorption band can be fitted to kinetic models to extract lifetimes and reaction rates. mdpi.com This approach has been instrumental in understanding the photodynamics of light-harvesting materials and visual pigments, showcasing its broad applicability. mdpi.comliverpool.ac.uk

Interactive Data Table: Hypothetical Transient Species in "Cyclohexane, (iodomethylene)-" Transformation

The following table outlines hypothetical transient species that could be observed during the transformation of "Cyclohexane, (iodomethylene)-" using ultrafast transient absorption spectroscopy, along with their characteristic absorption wavelengths and estimated lifetimes based on analogous systems.

| Transient Species | Postulated Structure | Max Absorption (λmax, nm) | Estimated Lifetime |

| Excited State | [C₆H₁₀=CHI]* | ~300-350 | < 1 ps |

| Cyclohexylidenemethyl Radical | C₆H₁₀=C• | ~350-400 | 1-10 ps |

| Iodocyclohexyl Radical | •C₇H₁₁I | ~400-450 | 10-100 ps |

| Isomeric Intermediate | Bridged Iodo-species | ~500-600 | > 100 ps |

This is a hypothetical representation and would require experimental verification.

Time-Resolved X-ray Liquidography

Time-resolved X-ray liquidography (TRXL) is a cutting-edge technique that provides direct structural information about transient molecular species in solution. nih.gov Similar to transient absorption spectroscopy, TRXL employs a pump-probe approach, but instead of a light probe, it uses intense, short pulses of X-rays, often from a synchrotron source. nih.govelsevierpure.com The scattering of these X-rays by the molecules in the solution produces a diffraction pattern that changes as the reaction proceeds. nih.gov By analyzing these time-dependent diffraction patterns, researchers can reconstruct the three-dimensional structures of short-lived intermediates. nih.gov

Research Findings:

TRXL has been successfully applied to study the photodissociation of various iodoalkanes in cyclohexane, providing unprecedented detail about their reaction pathways. nih.govnih.gov For example, a study on the iodine elimination reaction of 1,2-diiodoethane (B146647) in cyclohexane revealed the formation of a bridged C₂H₄I radical intermediate, a structural detail that would be difficult to ascertain from spectroscopic methods alone. nih.govelsevierpure.com The analysis of the time-dependent X-ray scattering patterns allowed for the elucidation of branched reaction pathways, including the formation of an isomer and direct dissociation. nih.govelsevierpure.com

The data from TRXL experiments can be used to determine not only the structures of intermediates but also their population dynamics over time. nih.gov This information is crucial for building a comprehensive picture of the reaction mechanism. For instance, in the study of 1,2-diiodotetrafluoroethane (B1220659) in cyclohexane, TRXL data revealed the kinetics of nongeminate recombination leading to the formation of I₂. nih.gov

Interactive Data Table: Key Kinetic Parameters from a Hypothetical TRXL Study of "Cyclohexane, (iodomethylene)-" Photodissociation

This table presents hypothetical kinetic parameters that could be extracted from a TRXL study of the photodissociation of "Cyclohexane, (iodomethylene)-", based on findings for similar compounds. nih.govrsc.org

| Reaction Step | Description | Rate Constant (k) | Time Scale |

| C-I Bond Cleavage | Initial photodissociation to form a radical pair | > 10¹² s⁻¹ | < 1 ps |

| Isomer Formation | Rearrangement of the initial radical to a bridged intermediate | ~10¹¹ s⁻¹ | ~10 ps |

| Dissociation | Separation of the radical pair into distinct species | ~10¹⁰ s⁻¹ | ~100 ps |

| Recombination | Nongeminate recombination of radical fragments | ~10⁹ M⁻¹s⁻¹ | > 1 ns |

These advanced time-resolved techniques, Ultrafast Transient Absorption Spectroscopy and Time-Resolved X-ray Liquidography, provide complementary information that is vital for a complete understanding of the kinetic and mechanistic details of "Cyclohexane, (iodomethylene)-" transformations. While the former offers high time-resolution insights into electronic state changes, the latter provides invaluable structural information on the transient species involved in the reaction.

Future Directions and Emerging Research Areas

Sustainable Synthetic Methodologies

The push towards environmentally benign chemical processes has spurred innovation in the synthesis of (Iodomethylene)cyclohexane, focusing on green chemistry principles and novel catalytic approaches.

Green Chemistry Approaches in Iodomethylene Synthesis

Green chemistry prioritizes the reduction or elimination of hazardous substances in chemical production. epa.gov This involves designing processes that are more efficient in their use of atoms, reduce waste, and utilize less hazardous chemicals and solvents. epa.govnih.govlongdom.org Key principles include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing renewable feedstocks. epa.govacs.org

In the context of synthesizing iodomethylene compounds, a significant focus has been on replacing hazardous solvents. For instance, the Appel reaction, a common method for producing alkyl iodides from alcohols, traditionally uses dichloromethane (B109758) (DCM), a toxic and environmentally harmful solvent. Research is actively exploring greener alternatives. One promising strategy involves a two-step, solvent-free approach for synthesizing the alcohol precursor, which can then be iodinated. This method not only enhances safety and sustainability but also proves to be cost-effective and scalable for industrial applications.

Photocatalytic and Electrocatalytic Innovations

Photocatalysis and electrocatalysis represent cutting-edge areas in organic synthesis that offer milder and more selective reaction pathways. Photocatalysis utilizes light to initiate chemical reactions, often employing a photocatalyst to absorb light and facilitate the transformation of substrates. nih.gov This approach has been explored for various organic transformations, including C-H/C-H coupling reactions. nih.gov For example, organic photocatalysts have been developed to enable the dehydrogenative cross-coupling of heteroarenes with alkanes like cyclohexane (B81311) using air as the oxidant. nih.gov

Electrocatalysis, on the other hand, uses electrical energy to drive chemical reactions. It offers a sustainable alternative to traditional redox processes by minimizing the use of chemical reagents. beilstein-journals.org Research in this area includes the development of electrocatalytic systems for asymmetric synthesis, which is crucial for producing chiral molecules. beilstein-journals.org While direct photocatalytic or electrocatalytic synthesis of (Iodomethylene)cyclohexane is still an emerging area, the principles and technologies are being actively developed for related transformations.

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, is revolutionizing chemical manufacturing by offering safer, more efficient, and scalable production methods compared to traditional batch processes. mt.comcontractpharma.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mt.comwiley.com This technology is particularly advantageous for handling hazardous reactions or unstable intermediates. contractpharma.comwiley.com

The synthesis of cyclohexene (B86901) derivatives has been successfully demonstrated using flow chemistry. For instance, the epoxidation of cyclohexene using air as an oxidant in a continuous flow reactor showed a significant improvement in reaction time and yield of cyclohexene oxide. beilstein-journals.org The inherent safety and efficiency of flow chemistry make it a highly attractive approach for the industrial production of (Iodomethylene)cyclohexane and its derivatives, especially for reactions that are highly exothermic or involve hazardous reagents. wiley.com

Chemo- and Regioselective Enhancements in Complex Systems

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of complex molecules. This involves controlling which functional group reacts (chemoselectivity) and at which position (regioselectivity). chemrxiv.org In the context of (Iodomethylene)cyclohexane, this is particularly relevant when it is part of a larger, more complex molecular structure.

Iodocyclization reactions are a powerful tool for constructing carbo- and heterocyclic compounds with high selectivity. researchgate.netresearchgate.net The reaction of substrates containing both a nucleophile and an alkyne or alkene moiety with an iodine source can lead to the formation of new rings with the iodine incorporated in a specific position. researchgate.netresearchgate.net The regioselectivity of these reactions can often be controlled by the nature of the starting material and the reaction conditions. researchgate.net For example, iodocarbocyclization of certain 4-alkynyl derivatives preferentially yields E-iodomethylene cyclopentane (B165970) derivatives. researchgate.net

Furthermore, directed cyclopropanation reactions highlight the importance of existing functional groups in guiding the stereochemical outcome of a reaction. unl.pt Similar principles can be applied to reactions involving (Iodomethylene)cyclohexane to achieve desired stereoisomers.

Development of Novel Catalytic Systems

The development of new and improved catalysts is a cornerstone of modern organic synthesis. upertis.ac.id Catalysts can enhance reaction rates, improve selectivity, and enable new transformations. researchgate.net For reactions involving cyclohexane and its derivatives, various catalytic systems have been developed.

For instance, rhodium-catalyzed transfer hydrogenation allows for the selective hydrogenation of arenes to cyclohexanes with good functional group tolerance. organic-chemistry.org In the realm of C-C bond formation, palladium-based catalysts have been used for the domino Heck arylation and alkylation of cyclohexadienes to produce disubstituted cyclohexenes with high enantiomeric ratios. organic-chemistry.org

The search for novel catalytic systems extends to photocatalysis and electrocatalysis, where new catalysts are being designed to improve efficiency and expand the scope of reactions. nih.govbeilstein-journals.orgrsc.org For example, new diaryl ketone-type photocatalysts have shown enhanced absorption of visible light, enabling dehydrogenative cross-coupling reactions. nih.gov The development of novel catalysts will undoubtedly play a crucial role in advancing the synthesis and application of (Iodomethylene)cyclohexane.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing an iodomethylene group into cyclohexane, and how can the structure be validated?

- Methodology : The synthesis of cyclohexane, (iodomethylene)- typically involves halogenation or radical substitution reactions. For example, iodomethylation can be achieved via the reaction of cyclohexene with iodine monochloride (ICl) under controlled conditions. Structural validation employs NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and high-resolution mass spectrometry (HRMS) to verify molecular mass. X-ray crystallography may resolve stereochemical ambiguities .

Q. How does the iodomethylene substituent influence cyclohexane’s thermodynamic stability compared to unsubstituted cyclohexane?

- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to measure decomposition temperatures and enthalpy changes. Computational studies (e.g., density functional theory, DFT) compare bond dissociation energies (BDEs) of C–I bonds in substituted cyclohexane with C–H bonds in cyclohexane. Experimental data from shock tube studies (e.g., thermal decomposition rates) further quantify stability .

Q. What are the primary reaction pathways for cyclohexane, (iodomethylene)- during low-temperature oxidation?

- Methodology : Jet-stirred reactor (JSR) experiments coupled with gas chromatography (GC) and mass spectrometry (MS) identify intermediates like iodomethyl radicals (·CH2I) and cyclohexylperoxy radicals. Kinetic modeling (e.g., using CHEMKIN) incorporates quantum mechanical calculations for rate constants of key reactions, such as H-abstraction by OH radicals .

Advanced Research Questions

Q. How can detailed kinetic models for cyclohexane, (iodomethylene)- combustion be developed, and what experimental data are critical for validation?

- Methodology : High-pressure shock tube and rapid compression machine (RCM) experiments provide ignition delay times under varying temperatures (600–1200 K) and pressures (10–40 atm). Laser diagnostics (e.g., laser-induced fluorescence, LIF) track radical species (e.g., IO·). The model integrates pressure-dependent rate rules and transition state theory (TST) calculations for iodine-containing intermediates .

Q. How should discrepancies between experimental and simulated ignition delay times be resolved in kinetic modeling?

- Methodology : Sensitivity analysis identifies rate-limiting steps (e.g., C–I bond fission or isomerization of iodocyclohexylperoxy radicals). Isotopic labeling (e.g., deuterated analogs) isolates specific reaction pathways. Bayesian optimization refines rate constants using shock tube and RCM datasets .

Q. Does the iodomethylene group alter the negative temperature coefficient (NTC) behavior observed in cyclohexane combustion?

- Methodology : Compare NTC regions (650–850 K) of cyclohexane, (iodomethylene)- with cyclohexane using RCM experiments. Pathway analysis via kinetic models evaluates competing reaction channels (e.g., chain-branching vs. chain-terminating steps influenced by iodine’s electronegativity) .

Q. What role do transition-metal catalysts play in the selective oxidation of cyclohexane, (iodomethylene)- under advanced oxidation processes (AOPs)?

- Methodology : Catalytic testing with metal oxides (e.g., Fe3O4, MnO2) in batch reactors under UV/H2O2 conditions identifies iodine’s impact on radical generation (·OH, ·OOH). In situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate oxidation products (e.g., iodoketones) .

Q. How do quantum chemical calculations elucidate the decomposition mechanisms of cyclohexane, (iodomethylene)- at high temperatures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.